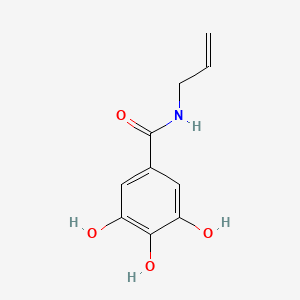

Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-: This compound is characterized by the presence of three hydroxyl groups on the benzene ring and an acrylamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- typically involves the reaction of gallic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acrylamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Enzyme Inhibition

Recent studies have highlighted the potential of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease.

- β-secretase (BACE1) : This enzyme plays a significant role in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer's pathology. Compounds that inhibit BACE1 may reduce amyloid plaque formation and thus have therapeutic potential against Alzheimer's disease .

2. Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. It has been identified as a potential inhibitor of pathways involved in tumor growth and metastasis. For instance, studies suggest that benzamide derivatives can interact with various kinases involved in cancer progression .

Case Studies

Case Study 1: AChE and BACE1 Inhibition

In a study published in 2023, researchers synthesized several new benzamide derivatives, including Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl. These compounds were evaluated for their inhibitory activity against AChE and BACE1. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values suggesting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Cancer Treatment

Another study focused on the application of benzamide derivatives in targeting KRAS G12C mutations prevalent in various cancers. The research demonstrated that specific benzamide compounds could inhibit KRAS signaling pathways effectively, providing a new avenue for cancer treatment .

Mechanism of Action

The mechanism of action of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acrylamide group can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .

Comparison with Similar Compounds

Benzamide, 3,4,5-trimethoxy-: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and reactivity.

Benzamide, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-: This compound contains an isoxazole ring, which imparts unique biological activities.

Benzamide, 3,4,5-trihydroxy-N-2-propyn-1-yl-: Similar to the target compound but with a propynyl group instead of a propenyl group, affecting its reactivity and applications.

Uniqueness: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is unique due to the presence of both hydroxyl and acrylamide groups, which confer a combination of reactivity and biological activity. This makes it versatile for various applications in research and industry .

Biological Activity

Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the benzamide class, characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH). The specific structure of 3,4,5-trihydroxy-N-2-propen-1-yl- indicates the presence of three hydroxyl groups on the benzene ring and a propenyl substituent at the nitrogen atom.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzamide compounds demonstrate potent inhibitory effects against various bacterial strains. A notable example includes their action against Staphylococcus aureus, where compounds in this class have been observed to inhibit FtsZ function, crucial for bacterial cell division .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzamide Derivative A | S. aureus (MSSA) | 1 | |

| Benzamide Derivative B | E. coli | 5 | |

| Benzamide Derivative C | MRSA | 2 |

Antifungal Activity

Benzamide derivatives also show antifungal properties. In particular, compounds have been tested against Sclerotinia sclerotiorum, demonstrating inhibition rates ranging from 47.2% to 86.1%. The most effective compounds had EC50 values significantly lower than that of standard antifungal agents like quinoxyfen .

Table 2: Antifungal Activity Against Sclerotinia sclerotiorum

| Compound | Inhibition Rate (%) | EC50 (mg/L) | Reference |

|---|---|---|---|

| Compound 13p | 86.1 | 5.17 | |

| Compound 13f | 77.8 | 6.67 | |

| Control (Quinoxyfen) | 77.8 | 14.19 |

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives can be influenced by the substitution pattern on the benzene ring. Electron-withdrawing groups enhance inhibitory activity against fungal pathogens, while the presence of hydroxyl groups may contribute to increased solubility and bioavailability .

Study on Anti-Tubercular Activity

In a study aimed at discovering new anti-tubercular agents, several substituted benzamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, some exhibited IC50 values as low as 1.35 µM, indicating promising potential for further development .

Table 3: Anti-Tubercular Activity of Benzamide Derivatives

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3,4,5-trihydroxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h2,4-5,12-14H,1,3H2,(H,11,15) |

InChI Key |

QZFCTXMSCIDJHN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.